molecular formula C11H10N2O2 B2750203 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid CAS No. 147591-67-1

1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid

Cat. No. B2750203
M. Wt: 202.213
InChI Key: JLWWEKXBUXQAEQ-UHFFFAOYSA-N
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Patent
US06884821B1

Procedure details

2.2 g of ethyl 1-methyl-2-phenyl-1H-5-imidazolecarboxylate was dissolved in 20 ml ethanol and 2 ml of 5N sodium hydroxide was added, followed by heating under reflux for 1 hour. The reaction solution was ice-cooled and neutralized with 2N hydrochloric acid, followed by extracting with a mixed solvent of ethyl acetate and tetrahydrofuran. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 1.1 g of 1-methyl-2-phenyl-1H-5-imidazolecarboxylic acid.
Name
ethyl 1-methyl-2-phenyl-1H-5-imidazolecarboxylate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([O:9]CC)=[O:8])=[CH:5][N:4]=[C:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].[Na+].Cl>C(O)C>[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=[C:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
ethyl 1-methyl-2-phenyl-1H-5-imidazolecarboxylate
Quantity
2.2 g
Type
reactant
Smiles
CN1C(=NC=C1C(=O)OCC)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
by extracting with a mixed solvent of ethyl acetate and tetrahydrofuran
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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